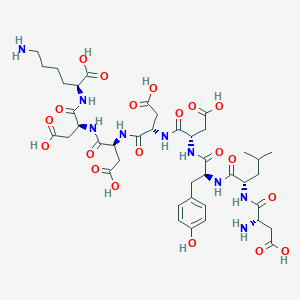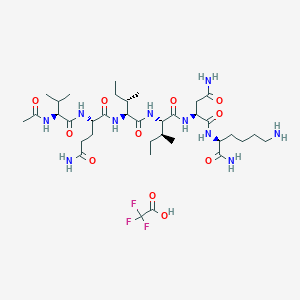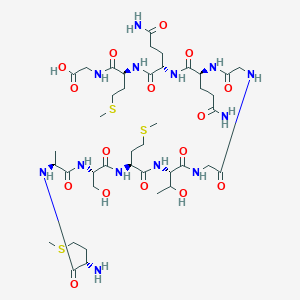
Interleukin (IL)-6 Receptor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Interleukin (IL)-6 Receptor is a peptide, derived from interleukin-6 receptor.
Applications De Recherche Scientifique
G-Quadruplex RNA-Aptamers and IL-6 Receptor
Research by Szameit et al. (2016) explores G-quadruplex RNA-aptamers, particularly AIR-3 and AIR-3A, which target the human interleukin-6 receptor (hIL-6R). These aptamers show potential in therapeutic applications due to their specificity in targeting and stability, being investigated for drug delivery in inflammatory diseases and cancer (Szameit et al., 2016).
IL-6 Signaling in Inflammation and Disease
Kang et al. (2019) review IL-6's roles in immunity, tissue regeneration, and metabolism. They discuss therapeutic targeting of IL-6 signaling in clinical settings, notably in inflammation and chronic diseases, suggesting novel strategies for intervention (Kang et al., 2019).
IL-6 Family Cytokines in Human Diseases
Wojno et al. (2019) highlight the significance of IL-6 family cytokines, including IL-6, IL-12, IL-23, and IL-27, in cancer, infection, and inflammatory diseases. They note the therapeutic potential in targeting these cytokines and the need for deeper understanding to develop new treatments (Wojno et al., 2019).
Soluble IL-6 Receptor in Inflammation and Cancer
Chalaris et al. (2011) discuss the role of soluble IL-6 receptor (sIL-6R) in inflammation and cancer. They explain the process of IL-6 trans-signaling, which plays a critical role in various inflammatory and autoimmune diseases, as well as inflammation-induced colon cancer (Chalaris et al., 2011).
IL-6R and Coronary Heart Disease
Swerdlow et al. (2012) and Sarwar et al. (2012) investigate the association of IL-6R with coronary heart disease. They assess the potential of IL6R blockade as a novel approach to prevent coronary heart disease, supported by genetic and biomarker data (Swerdlow et al., 2012); (Sarwar et al., 2012).
Designing Specific Therapeutics for IL-6
Garbers et al. (2018) review the roles of IL-6 in health and disease, analyzing the progress in developing therapeutics targeting IL-6 signaling pathways. They discuss novel opportunities for therapeutic intervention, especially targeting the IL-6 trans-signaling pathway (Garbers et al., 2018).
IL-6 and Hepatitis B
Zhang et al. (2011) study the roles of circulating sIL-6R and IL-6R expression on CD4+ T cells in patients with chronic hepatitis B, finding a significant increase in these markers, which might contribute to the pathogenesis of liver injury in these patients (Zhang et al., 2011).
IL-6 Pathway in the Liver
Schmidt-Arras and Rose-John (2016) discuss the role of IL-6 in liver physiology and pathology, emphasizing its importance in liver regeneration and metabolic function. They also highlight the potential for selective inhibition of IL-6 pathways for treating liver diseases (Schmidt-Arras & Rose-John, 2016).
IL-6 in Malignant Ovarian Tissue
Rath et al. (2010) investigate the expression of IL6R isoforms and sheddases in ovarian tumor microenvironments, finding increased expression in malignant ovarian tumors. This suggests that soluble IL6R may be a target for reducing IL6-mediated ovarian tumor progression (Rath et al., 2010).
Propriétés
Nom du produit |
Interleukin (IL)-6 Receptor |
|---|---|
Formule moléculaire |
C₅₁H₈₅N₁₃O₂₁ |
Poids moléculaire |
1216.30 |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H85N13O21/c1-22(2)16-28(56-42(75)31(20-67)60-47(80)37(53)25(7)69)49(82)63-14-8-10-33(63)46(79)61-38(23(3)4)48(81)54-26(12-13-35(52)70)40(73)55-27(17-36(71)72)41(74)57-29(18-65)43(76)58-30(19-66)44(77)59-32(21-68)45(78)62-39(24(5)6)50(83)64-15-9-11-34(64)51(84)85/h22-34,37-39,65-69H,8-21,53H2,1-7H3,(H2,52,70)(H,54,81)(H,55,73)(H,56,75)(H,57,74)(H,58,76)(H,59,77)(H,60,80)(H,61,79)(H,62,78)(H,71,72)(H,84,85)/t25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,37+,38+,39+/m1/s1 |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Séquence |
One Letter Code: TSLPVQDSSSVP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







